N-(2,5-dimethoxyphenyl)-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide
Description
This compound features a 2,5-dimethoxyphenyl group linked via an ethanediamide bridge to a substituted ethyl chain containing a morpholine ring and a naphthalen-1-yl group. The ethanediamide linker provides conformational flexibility, while the morpholine moiety enhances solubility. The 2,5-dimethoxy substitution on the phenyl ring may influence electronic properties and receptor interactions, and the naphthalene group contributes to hydrophobic interactions. Structural analogs vary in linker type, substituent positions, and heterocyclic components, leading to differences in pharmacological and physicochemical profiles .
Properties
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5/c1-32-19-10-11-24(33-2)22(16-19)28-26(31)25(30)27-17-23(29-12-14-34-15-13-29)21-9-5-7-18-6-3-4-8-20(18)21/h3-11,16,23H,12-15,17H2,1-2H3,(H,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMNNFIYGWZENM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-N’-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2,5-dimethoxyphenylamine and 2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethylamine. These intermediates are then reacted under specific conditions to form the final product. Common reagents used in these reactions include coupling agents, solvents, and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-N’-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(2,5-dimethoxyphenyl)-N’-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and stability under various conditions.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, N-(2,5-dimethoxyphenyl)-N’-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide may be explored for its potential therapeutic properties. Researchers may study its effects on cellular pathways and its potential as a drug candidate.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-N’-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action depend on the specific biological context in which it is studied.
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
Key Differences :
- Linker : Rip-B uses a single benzamide linker instead of ethanediamide, reducing flexibility.
- Substituents : The phenyl group has 3,4-dimethoxy substituents vs. 2,5-dimethoxy in the target compound.
- Heterocycles : Rip-B lacks morpholine and naphthalene, simplifying its structure.
Synthesis : Synthesized via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield; m.p. 90°C) .
Implications :
- The absence of morpholine and naphthalene reduces hydrophobicity and solubility-modifying capabilities.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide (Patent Compound)
Key Differences :
- Linker : Acetamide linker (shorter and more rigid) vs. ethanediamide.
- Heterocycle : Benzothiazole with trifluoromethyl vs. morpholine-naphthalene.
- Substituents : Shares 2,5-dimethoxyphenyl but pairs it with a fluorinated benzothiazole.
Implications :
- The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, contrasting with morpholine’s electron-donating nature.
- Benzothiazole’s rigidity may limit binding adaptability compared to the target compound’s flexible ethyl chain.
N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide (Patent Compound)
Key Differences :
- Substituents : 3,4-Dichlorophenyl (electron-withdrawing) vs. 2,5-dimethoxyphenyl (electron-donating).
- Linker : Acetamide vs. ethanediamide.
Implications :
- Chlorine substituents may enhance binding to hydrophobic pockets but reduce solubility.
- The absence of morpholine or naphthalene limits solubility-enhancing and π-π stacking interactions.
Structural and Pharmacological Implications
Linker Flexibility and Hydrogen Bonding
- Benzamide/Acetamide : Restricted flexibility may reduce binding efficiency but increase metabolic stability.
Substituent Effects
Heterocyclic Components
- Morpholine : Improves aqueous solubility and may interact with polar residues in binding sites.
- Benzothiazole : Introduces rigidity and fluorophilic interactions, beneficial for targets like kinases or proteases .
Biological Activity
N-(2,5-dimethoxyphenyl)-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a dihydroisoquinoline core linked to a morpholine group and a dimethoxyphenyl substituent. This unique structure may confer distinct biological properties that merit further investigation.
Biological Activity Overview
The biological activity of the compound can be categorized into various pharmacological effects:
- Neuroactive Properties : The presence of the morpholine moiety suggests potential neuroactive properties, which are critical for developing treatments for neurological disorders.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activity, indicating that this compound may also possess such properties.
- Antitumor Activity : Compounds with structural similarities have shown promise as antitumor agents, suggesting potential applications in cancer therapy.
The mechanisms through which this compound exerts its effects are still under investigation. However, several pathways have been proposed based on related compounds:
- Inhibition of Cathepsin D : This compound may act as an inhibitor of Cathepsin D, a protease involved in protein degradation and implicated in diseases like breast cancer and Alzheimer's disease .
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound:
| Property | Value |
|---|---|
| Human Intestinal Absorption | +0.9109 |
| Blood-Brain Barrier | +0.9516 |
| Caco-2 Permeability | +0.5072 |
| P-glycoprotein Substrate | Substrate 0.6276 |
| CYP450 2D6 Substrate | Non-substrate 0.5573 |
These properties suggest favorable absorption characteristics and potential central nervous system penetration, which are crucial for neuroactive compounds.
Case Studies
Several studies have explored the biological activities of related compounds:
- Neuroprotective Effects : A study on similar morpholine derivatives indicated significant neuroprotective effects in animal models of neurodegeneration.
- Anticancer Activity : Research involving structurally analogous compounds demonstrated inhibition of tumor growth in various cancer cell lines, supporting the hypothesis that this compound may exhibit similar anticancer properties.
- Inflammatory Response Modulation : Investigations into related amides have shown their ability to modulate inflammatory responses in vitro and in vivo, indicating a potential mechanism for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
